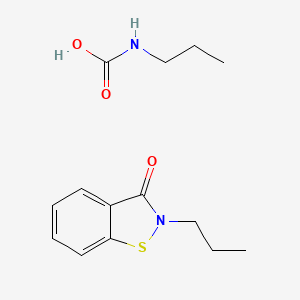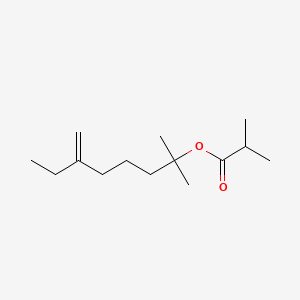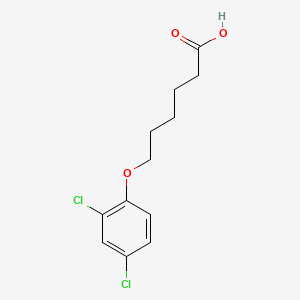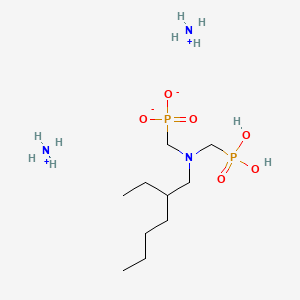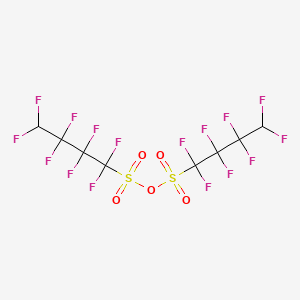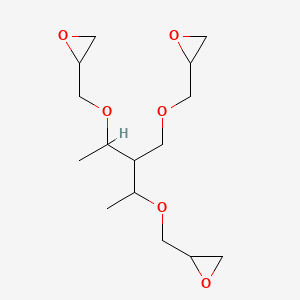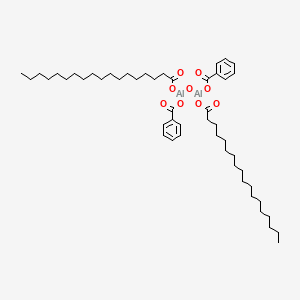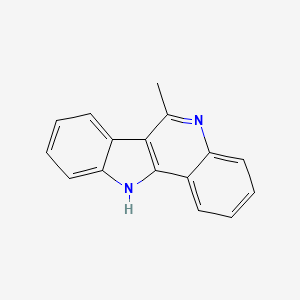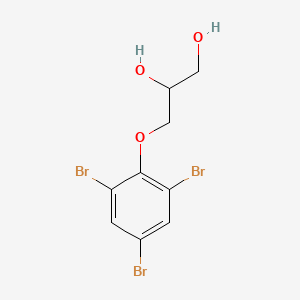
3-(2,4,6-Tribromophenoxy)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4,6-Tribromophenoxy)propane-1,2-diol is a chemical compound with the molecular formula C9H9Br3O3 and a molecular weight of 404.878 g/mol It is characterized by the presence of three bromine atoms attached to a phenoxy group, which is further connected to a propane-1,2-diol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Tribromophenoxy)propane-1,2-diol typically involves the reaction of 2,4,6-tribromophenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by the phenoxide ion to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4,6-Tribromophenoxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to form less halogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of less halogenated derivatives.
Substitution: Formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(2,4,6-Tribromophenoxy)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of flame retardants and other specialty chemicals
Wirkmechanismus
The mechanism of action of 3-(2,4,6-Tribromophenoxy)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol: Similar in structure but contains fluorine atoms instead of bromine.
1-(4-Hydroxy-3-methoxyphenyl)propan-1,2-diol: Contains a methoxy group and lacks halogen atoms.
Uniqueness
3-(2,4,6-Tribromophenoxy)propane-1,2-diol is unique due to the presence of three bromine atoms, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring halogenated compounds, such as flame retardants and certain pharmaceuticals .
Eigenschaften
CAS-Nummer |
51286-98-7 |
|---|---|
Molekularformel |
C9H9Br3O3 |
Molekulargewicht |
404.88 g/mol |
IUPAC-Name |
3-(2,4,6-tribromophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H9Br3O3/c10-5-1-7(11)9(8(12)2-5)15-4-6(14)3-13/h1-2,6,13-14H,3-4H2 |
InChI-Schlüssel |
DQGNLNFUQUMVEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)OCC(CO)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



